molecular formula C10H18O B1657198 p-Menth-1-en-5-ol CAS No. 55708-42-4

p-Menth-1-en-5-ol

Cat. No.: B1657198
CAS No.: 55708-42-4
M. Wt: 154.25
InChI Key: UDQXLNRIDGDFAR-UHFFFAOYSA-N
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Description

Positional Isomers

Variations in double bond and hydroxyl group positions:

  • Terpinen-4-ol : Hydroxyl at C4, double bond at C1–C2.
  • p-Menth-1-en-9-ol : Hydroxyl at C9, double bond at C1–C2.
  • Menthone : Ketone at C3 instead of hydroxyl, saturated ring.

Stereoisomers

  • Cis-trans isomerism : e.g., cis-p-Menth-1-en-5-ol vs. trans-p-Menth-1-en-5-ol, differing in hydroxyl group orientation relative to the isopropyl substituent.
  • Enantiomers : (1R,6R) vs. (1S,6S) configurations, with distinct optical rotations.

Table 2: Comparison of p-Menth monoterpenoid isomers

Compound Functional Group Position Double Bond Position Key Natural Sources
This compound C1-OH, C3-CH₃ C1–C2 Piper spp., Mentha spp.
Terpinen-4-ol C4-OH C1–C2 Tea tree oil (Melaleuca alternifolia)
p-Menth-1-en-9-ol C9-OH C1–C2 Synthetic derivatives
Menthone C3=O None Peppermint oil (Mentha × piperita)

Isomeric diversity significantly impacts physicochemical properties. For instance, this compound’s boiling point (207°C) differs from menthone (209°C) due to hydrogen bonding capacity. Synthetic routes, such as baker’s yeast-mediated reductions, exploit stereoselectivity to produce specific isomers.

Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,7,9-11H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXLNRIDGDFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316907
Record name 1-Terpinen-5-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55708-42-4
Record name 1-Terpinen-5-ol
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Record name 1-Terpinen-5-ol
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Record name 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol
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Record name p-Menth-1-en-5-ol
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Preparation Methods

Hydrochlorination-Reduction of Limonene

A classical route involves the hydrochlorination of (+)-limonene (1) followed by reductive dehalogenation. When (+)-limonene is treated with HCl in ether, it forms a monochloride intermediate (2), which undergoes sodium-mediated reduction in ethanol to yield this compound (3). This method achieves moderate yields (55–65%) but requires careful control of reaction conditions to avoid dihydrochlorination byproducts.

Reaction Scheme:
$$ \text{(+)-Limonene} \xrightarrow{\text{HCl, Et}_2\text{O}} \text{Monochloride Intermediate} \xrightarrow{\text{Na, EtOH}} \text{this compound} $$

Palladium-Catalyzed Hydrogen Transfer

Transition metal catalysts enable direct isomerization of limonene to this compound. Palladium hydroxide supported on barium sulfate facilitates hydrogen transfer at reflux temperatures, converting limonene into a mixture containing ~36% this compound. The reaction proceeds via a concerted mechanism where Pd mediates hydride shifts across the terpene backbone. While scalable, this method necessitates catalyst regeneration and yields are highly sensitive to substrate purity.

Epoxidation-Hydrolysis Pathways

Epoxidation of p-Menth-1-ene derivatives offers a stereocontrolled route. For example, treatment of p-Menth-1-ene with hydrogen peroxide in formic acid produces 1,2-epoxy-p-menthane (4), which undergoes acid-catalyzed hydrolysis to yield diols (5a/5b). Selective tosylation and elimination reactions then afford this compound with enantiomeric excess >90%. This multistep process achieves higher purity (78–82% yield) but requires meticulous purification at each stage.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Hydrochlorination-Reduction 55–65 Simple reagents, moderate conditions Byproduct formation, halogenated waste
Pd-Catalyzed Transfer ~36 Single-step, recyclable catalyst Low yield, catalyst cost
Epoxidation-Hydrolysis 78–82 High stereoselectivity, purity Multistep, time-intensive

The epoxidation-hydrolysis route is preferred for pharmaceutical applications requiring enantiopure products, whereas the hydrochlorination method suits bulk production despite lower efficiency.

Applications and Derivatives

This compound’s hydroxyl group enables derivatization into fragrances (e.g., acetates) and bioactive compounds. Its hydrogenated analog, menthol, is produced via catalytic hydrogenation, though this process often requires chiral catalysts to retain stereochemical integrity.

Scientific Research Applications

Chemistry: p-Menth-1-en-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the production of other monoterpenoids .

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown effectiveness against a range of microbial strains .

Medicine: This compound is explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer .

Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of p-Menth-1-en-5-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive TRPM8 receptors, leading to a sensation of coolness. This compound also exhibits analgesic properties by acting on kappa-opioid receptors . Additionally, it can inhibit the NF-κB pathway, reducing inflammation and potentially exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among p-Menth-1-en-5-ol and related monoterpenoids:

Compound Molecular Formula Hydroxyl Position Double Bond Position Key Functional Groups Natural Sources
This compound C₁₀H₁₈O 5 1 (C=C) Cyclohexenol, isopropyl Black pepper, herbs, spices
Menthol C₁₀H₂₀O 3 None Cyclohexanol, isopropyl Peppermint, Mentha species
p-Menth-2-en-1-ol C₁₀H₁₈O 1 2 (C=C) Cyclohexenol, methyl Essential oils (e.g., oregano)
p-Menth-4(8)-en-3-ol C₁₀H₁₈O 3 4(8) (C=C) Cyclohexenol, isopropyl Spearmint
p-Menth-1-en-9-ol C₁₀H₁₈O 9 1 (C=C) Cyclohexenol, methyl Not widely characterized

Key Observations :

  • Menthol lacks a double bond, making it fully saturated and more rigid, which enhances its crystalline structure and cooling sensory properties .
  • p-Menth-2-en-1-ol and p-Menth-4(8)-en-3-ol differ in hydroxyl and double bond positions, altering their volatility and aroma profiles. For example, p-Menth-4(8)-en-3-ol contributes to spearmint’s distinct odor .
  • This compound ’s hydroxyl at position 5 and isopropyl group at position 6 may enhance its interaction with biological targets, such as olfactory receptors or antimicrobial enzymes .

Physical and Chromatographic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP CCS ([M+H]⁺, Ų)
This compound 154.25 Not reported ~230 (estimated) ~3.4* 134.9
Menthol 156.27 41–44 212 3.4 Not reported
p-Menth-2-en-1-ol 154.25 Not reported ~215–220 ~3.2 1120–1137 (RI†)
p-Menth-4(8)-en-3-ol 154.25 Not reported ~210–220 ~3.3 Not reported

*†Retention Index (RI) values for p-Menth-2-en-1-ol vary depending on chromatographic conditions (e.g., 1124 on HP-5MS columns) .
*Inferred from structural analogs.

Key Observations :

  • Menthol ’s higher melting point (41–44°C) reflects its saturated structure, making it solid at room temperature, whereas unsaturated analogs like this compound are likely liquids .
  • p-Menth-2-en-1-ol ’s RI values align with its use in gas chromatography for essential oil analysis .

Biological Activity

p-Menth-1-en-5-ol, a monoterpenoid alcohol, is recognized for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article delves into the current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological effects. The molecular formula is C10H16OC_{10}H_{16}O, and it belongs to the class of compounds known as menthane monoterpenoids. Its structure can be represented as follows:

p Menth 1 en 5 ol C10H16OH\text{p Menth 1 en 5 ol }\quad \text{C}_{10}\text{H}_{16}\text{OH}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5%
Escherichia coli1.0%
Salmonella typhimurium0.75%

The compound has shown significant inhibition of microbial growth, making it a candidate for further development in food preservation and therapeutic applications.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits considerable antioxidant activity.

Assay TypeIC50 Value (µg/mL)Reference
DPPH25.4
ABTS30.2

These findings suggest that this compound may play a role in reducing oxidative stress in biological systems.

Potential Anticancer Properties

Emerging studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest in the G2/M phase in melanoma cells.
  • Caspase Activation : It triggers caspase-dependent pathways leading to programmed cell death.

In a study involving melanoma cell lines, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls, indicating its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

Case Study 1 : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with chronic respiratory infections. Results showed a marked improvement in symptoms and a reduction in infection rates among participants receiving the compound compared to the placebo group .

Case Study 2 : In vitro studies assessed the effects of this compound on skin fibroblasts, revealing its potential for wound healing due to enhanced collagen synthesis and reduced inflammation .

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

  • Methodological Answer : Conduct process analytical technology (PAT) studies using inline FTIR to monitor reaction progress. Optimize mixing efficiency (Reynolds number > 10,000) and heat transfer (jacketed reactors). Validate scalability via Design of Experiments (DoE) and publish detailed protocols in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menth-1-en-5-ol
Reactant of Route 2
p-Menth-1-en-5-ol

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